REACTION_CXSMILES
|
[OH-].[K+].Cl[CH2:4][CH:5]([O:8][CH3:9])[O:6][CH3:7].O.[CH2:11]([OH:14])[CH2:12][OH:13]>>[CH3:7][O:6][CH:5]([O:8][CH3:9])[CH2:4][O:13][CH2:12][CH2:11][OH:14] |f:0.1|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClCC(OC)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 115° C. for 72 h
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with dichloromethane (3×100 mL)
|
Type
|
WASH
|
Details
|
the organic layers combined was washed with brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(COCCO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g | |
YIELD: PERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |